2-(Chloromethoxy)ethyl benzoate
Overview
Description
2-(Chloromethoxy)ethyl benzoate is an organic compound with the molecular formula C10H11ClO3. It is a benzoate ester derivative, where the benzoate group is attached to a 2-(chloromethoxy)ethyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)ethyl benzoate typically involves the reaction of 2-(chloromethoxy)ethanol with benzoic acid or its derivatives. One common method is the esterification reaction, where 2-(chloromethoxy)ethanol is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethoxy)ethyl benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-(chloromethoxy)ethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-(chloromethoxy)ethanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis involves sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Hydrolysis: The major products are benzoic acid and 2-(chloromethoxy)ethanol.
Oxidation: Products include benzoic acid derivatives or aldehydes, depending on the extent of oxidation.
Scientific Research Applications
2-(Chloromethoxy)ethyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)ethyl benzoate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or antiviral effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-(Chloromethoxy)ethyl benzoate can be compared with other benzoate esters and chloromethoxy derivatives:
Similar Compounds: Ethyl benzoate, methyl benzoate, and 2-(bromomethoxy)ethyl benzoate.
Uniqueness: The presence of the chloromethoxy group in this compound imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(chloromethoxy)ethyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c11-8-13-6-7-14-10(12)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQDBKBFYQVYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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